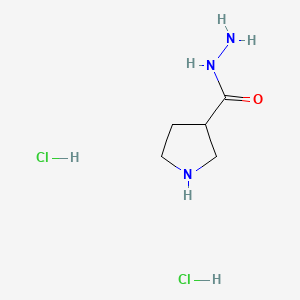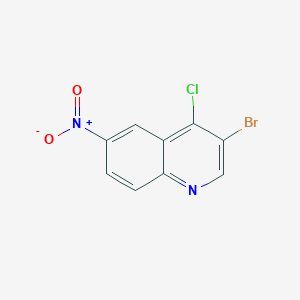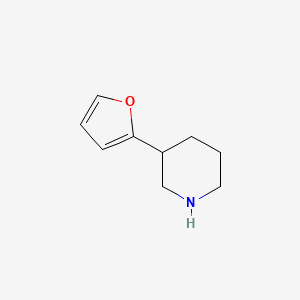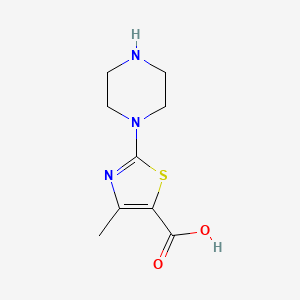
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole-5-carboxylic acid share structural similarities with 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid.
Piperazine derivatives: Compounds like piperazine-1-carboxylic acid and 1-(2-thiazolyl)piperazine also exhibit similar structural features.
Uniqueness
This compound is unique due to the combination of the thiazole and piperazine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3,(H,13,14) |
Clé InChI |
UUBHGAXBJMFHCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N2CCNCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


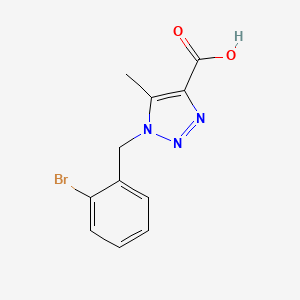
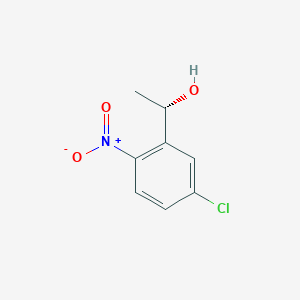
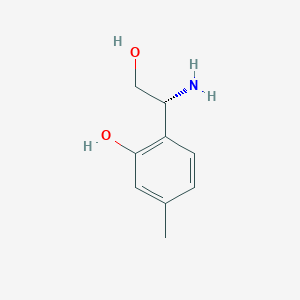

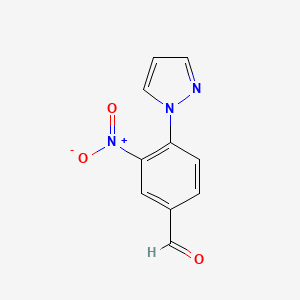
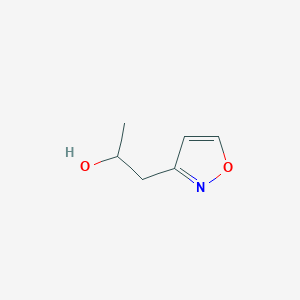
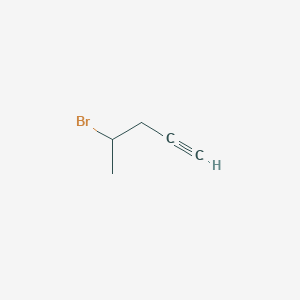


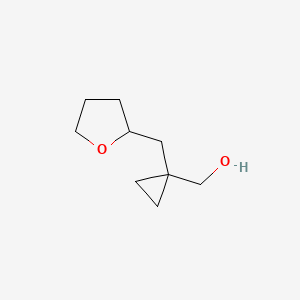
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
